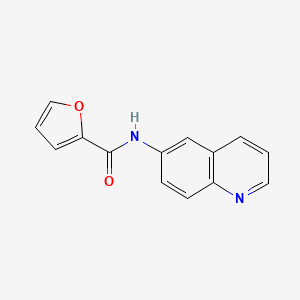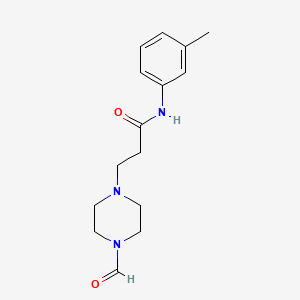
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone is an organic compound that belongs to the class of phenoxy ketones This compound is characterized by the presence of a piperidine ring and a phenoxy group substituted with tert-butyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,5-di-tert-butyl-4-methoxyphenol, is reacted with an appropriate halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate is then subjected to nucleophilic substitution with piperidine to form the phenoxy-piperidine intermediate.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of 2-(2,5-Di-tert-butyl-4-formylphenoxy)-1-(piperidin-1-yl)ethanone.
Reduction: Formation of 2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The piperidine ring and phenoxy group are believed to play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-Di-tert-butyl-4-hydroxyphenoxy)-1-(piperidin-1-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(morpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
2-(2,5-Di-tert-butyl-4-methoxyphenoxy)-1-(piperidin-1-yl)ethanone is unique due to the presence of both tert-butyl and methoxy groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the piperidine ring provides a distinct profile compared to similar compounds.
Propiedades
Fórmula molecular |
C22H35NO3 |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
2-(2,5-ditert-butyl-4-methoxyphenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C22H35NO3/c1-21(2,3)16-14-19(17(22(4,5)6)13-18(16)25-7)26-15-20(24)23-11-9-8-10-12-23/h13-14H,8-12,15H2,1-7H3 |
Clave InChI |
SEXQCFURKYBRNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1OCC(=O)N2CCCCC2)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Fluorophenyl)methyl]-5-[[2-(1-methylethoxy)-1-naphthalenyl]methylene]-2,4-thiazolidinedione](/img/structure/B12494864.png)
![4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol](/img/structure/B12494871.png)

![ethyl 4-({[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12494881.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12494884.png)

![N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B12494896.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494898.png)
![3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide](/img/structure/B12494900.png)
![3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12494901.png)
![N-(4-chlorobenzyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12494906.png)
![1'-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]-1,4'-bipiperidine](/img/structure/B12494907.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494924.png)

